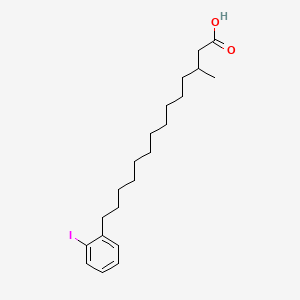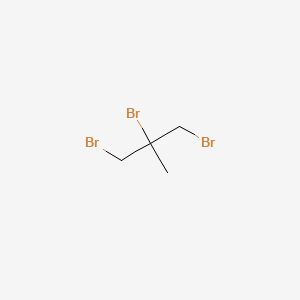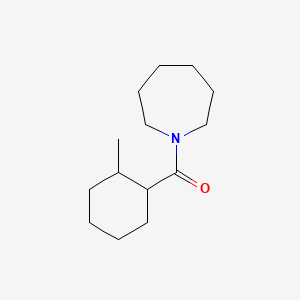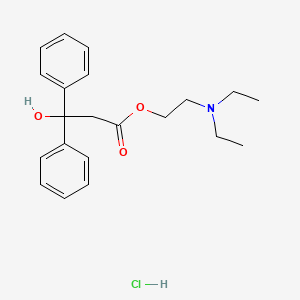
3,5-Dichlorothioanisole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3,5-Dichlorothioanisole often involves multi-component reactions that result in the formation of structurally interesting and pharmacologically significant compounds. For example, a pseudo-five-component reaction involving 3-formylchromones and other reagents has been utilized to synthesize chromone-containing tripeptides, showcasing the complexity and efficiency of modern synthetic methods (Teimouri et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,5-Dichlorothioanisole, such as 3,5-difluoroanisole, has been extensively studied. These studies include gas-phase electron diffraction and quantum chemical calculations, revealing that such molecules have a planar heavy atom skeleton and exhibit specific conformations based on their substituents, providing insights into the structural dynamics of these chemical entities (Dorofeeva et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving 3,5-Dichlorothioanisole derivatives are diverse, reflecting the compound's reactive nature. For example, the anion-anion assembly of pyrrole derivatives demonstrates the potential for forming supramolecular polymers, indicating the versatility of such compounds in creating complex structures (Gale et al., 2002).
Physical Properties Analysis
The physical properties of 3,5-Dichlorothioanisole and its derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. Although specific data for 3,5-Dichlorothioanisole was not directly available, closely related compounds have been studied, revealing detailed thermodynamic properties and molecular interactions that influence their physical behavior.
Chemical Properties Analysis
The chemical properties of 3,5-Dichlorothioanisole, including reactivity, stability, and interactions with other molecules, are essential for understanding its potential applications. Studies on similar compounds, such as the photoinduced OCH3 substitution in dinitroanisoles, provide a glimpse into the complex chemical behavior and reactivity patterns of these molecules, suggesting mechanisms and conditions under which 3,5-Dichlorothioanisole might react (Varma et al., 1982).
Wissenschaftliche Forschungsanwendungen
Exposure Assessment and Health Effects : Dichloroanilines (DCAs), including 3,4- and 3,5-Dichloroanilines, are markers of non-persistent pesticides like linuron, diuron, vinclozolin, and iprodione. They are mainly found in diet and can have adverse health effects, including endocrine disruption. Biological monitoring is crucial for assessing exposure both in occupationally exposed individuals and the general population. A gas chromatography/mass spectrometry method has been developed to determine DCAs in urine, useful for exposure assessment (Turci et al., 2006).
Nephrotoxic Effects of Haloanilines : Haloanilines, including 3,5-dihaloanilines, are used in manufacturing pesticides, dyes, and drugs. A study on the in vitro nephrotoxic effects of these compounds showed that 3,5-dihaloanilines are generally more potent nephrotoxicants than their 4-haloaniline counterparts. Among them, 3,5-dibromoaniline was identified as the most potent nephrotoxicant, suggesting the nephrotoxic potential of similar compounds (Hong et al., 2000).
Occupational Exposure to Pesticides : A study focused on the health outcomes of employees exposed to vinclozolin, a fungicide, which is related to dichloroaniline compounds. The study found that even though the employees were exposed to vinclozolin at concentrations exceeding the acceptable daily intake, no adverse health effects were observed. This study suggests the relative safety of such compounds at certain exposure levels (Zober et al., 1995).
Chemical Interactions and Toxicity Estimation : In the context of chemical mixtures, a study explored how interactions between chemicals like haloanilines (which include dichloroanilines) affect their overall toxicity. This research is vital for understanding the joint toxicity of chemical mixtures containing compounds like 3,5-Dichlorothioanisole (Mumtaz et al., 1998).
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the compound is a meta-disubstituted thioanisole derivative . Its conformation has been studied based on the long-range spin-spin coupling constant and proximate proton-proton coupling constant, obtained from its NMR data .
Result of Action
One study suggests that the increases in the hepatic microsomal aminopyrine n-demethylase activity and in the content of cytochrome p-450 produced by m-dichlorobenzene (m-dcb) occurred after increases in the hepatic concentration of 3,5-dichlorophenyl methyl sulfone, a minor metabolite .
Eigenschaften
IUPAC Name |
1,3-dichloro-5-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSCMQMQOXVMFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218310 | |
| Record name | 3,5-Dichlorophenyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorothioanisole | |
CAS RN |
68121-46-0 | |
| Record name | 3,5-Dichlorophenyl methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068121460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorophenyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro thioanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1200641.png)
![3-methyl-N-[3-(2-pyridyl)-1-isoquinolyl]benzamidine](/img/structure/B1200642.png)

![3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-1(13),11-diene](/img/structure/B1200647.png)





